molecular formula C18H21N3O B11549577 4-[(3-methylphenyl)amino]-N'-[(E)-phenylmethylidene]butanehydrazide

4-[(3-methylphenyl)amino]-N'-[(E)-phenylmethylidene]butanehydrazide

Cat. No.: B11549577
M. Wt: 295.4 g/mol
InChI Key: WHIBHAMLGGIUEE-XSFVSMFZSA-N
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Description

4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide is an organic compound with the molecular formula C18H21N3O This compound is characterized by the presence of a hydrazide group, an aromatic amine, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide typically involves the condensation of 4-[(3-methylphenyl)amino]butanehydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic amine group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the phenylmethylidene moiety can yield the corresponding hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents such as halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated, nitrated, or alkylated aromatic compounds.

Scientific Research Applications

4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: An aromatic amine with similar structural features.

    3-Amino-3-(4-methylphenyl)propionic acid: Contains an aromatic amine and a carboxylic acid group.

    4-[(3-Methylphenyl)amino]-N’-(3-pyridinylmethylene)butanehydrazide: A structurally related hydrazide with a pyridine ring.

Uniqueness

4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide is unique due to the presence of both an aromatic amine and a phenylmethylidene moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-(3-methylanilino)butanamide

InChI

InChI=1S/C18H21N3O/c1-15-7-5-10-17(13-15)19-12-6-11-18(22)21-20-14-16-8-3-2-4-9-16/h2-5,7-10,13-14,19H,6,11-12H2,1H3,(H,21,22)/b20-14+

InChI Key

WHIBHAMLGGIUEE-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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